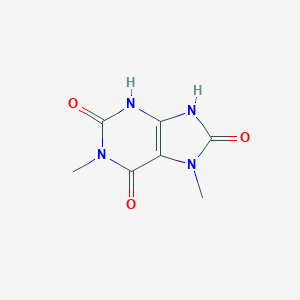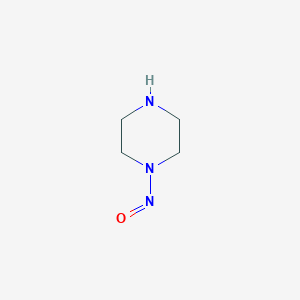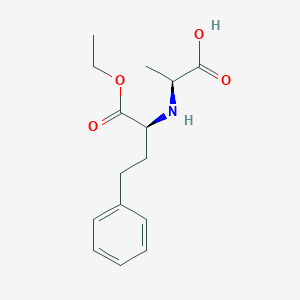
6-(Bromomethyl)-2-methylquinazolin-4(3H)-one
Descripción general
Descripción
6-(Bromomethyl)-2-methylquinazolin-4(3H)-one is a chemical compound with the molecular formula C10H9BrN2O and a molecular weight of 253.10 . It is used as an intermediate in the synthesis of Raltitrexed .
Molecular Structure Analysis
The molecular structure of 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one consists of a quinazolinone core with a bromomethyl group at the 6-position and a methyl group at the 2-position . Quinazolinones are bicyclic compounds containing a benzene ring fused to a pyrimidine ring .Aplicaciones Científicas De Investigación
Bioconjugation
Field
This application falls under the field of Biomedicine .
Application Summary
The compound is used as a linker for bioconjugation, with a special emphasis on antibody conjugation . This is important for the development of antibody-drug conjugates with clinical applications .
Methods of Application
The monothioalkylation of 1,3,5-tris(bromomethyl)benzene is performed, which renders the reactive dibromotrimethylbenzyl derivatives to be used in thiol bis-alkylation . These are then introduced into a bis(Cys)-containing peptide and also with anti-CD4 and -CD13 monoclonal antibodies .
Results or Outcomes
Mass spectrometry, UV-Vis spectra, and SDS-PAGE experiments revealed that this bis-alkylating agent for bioconjugation preserved both antibody integrity and antibody-antigen binding affinity .
Electrochemical Bromofunctionalization of Alkenes
Field
This application is in the field of Organic & Biomolecular Chemistry .
Application Summary
The compound is used in the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products .
Methods of Application
The optimal concentration of hydrobromic acid was identified at 180 mM, which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide . The flow rate was increased to 0.4 mL min−1 or 0.6 mL min−1, resulting in decreased yields of 75% and 70%, respectively .
Results or Outcomes
The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants . Furthermore, the in situ generation of reactive intermediates minimizes the risk of hazardous reagents .
Mimic of Quinazoline Drugs
Field
This application is in the field of Pharmaceutical Chemistry .
Application Summary
6-(Bromomethyl)-2-methylquinazolin-4(3H)-one (6BMQ) is a synthetic molecule designed to mimic the pharmacophores of quinazoline drugs . This compound is hydrolyzed by alkaline hydrolysis and acetylated in acidic conditions .
Methods of Application
The compound is synthesized and then subjected to alkaline hydrolysis and acetylation in acidic conditions .
Results or Outcomes
6BMQ binds to DNA and inhibits DNA synthesis, leading to cell death . It also has anti-cancer activity, which may be due to its ability to hybridize with DNA .
Sensing of Hydrogen Sulfide and Biothiols
Field
This application is in the field of Biochemical Analysis .
Application Summary
Understanding the complicated relationship between hydrogen sulfide (H2S) and biothiols remains an enormous challenge due to the difficulty in sensing H2S and biothiols simultaneously . Therefore, the development of probes for detecting H2S and biothiols is crucial .
Methods of Application
The compound can be used as a part of a fluorescent probe for the simultaneous sensing of hydrogen sulfide and biothiols .
Results or Outcomes
The development of such probes can enhance our understanding of the biological roles of hydrogen sulfide and biothiols .
Chalcone Derivative
Application Summary
6-(Bromomethyl)-2-methylquinazolin-4(3H)-one (6BMQ) is also a chalcone derivative with an acidic hydrolysis product . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds .
Methods of Application
The compound is synthesized and then subjected to acidic hydrolysis .
Results or Outcomes
Chalcones and their derivatives have been found to possess anti-inflammatory, antimalarial, antimicrobial, and anticancer activities . Therefore, 6BMQ could potentially have similar properties .
Lysine Targeted Covalent Inhibitor
Application Summary
6-(Bromomethyl)-2-methylquinazolin-4(3H)-one can be used in the development of lysine targeted covalent inhibitors . These inhibitors are a type of drug that forms a covalent bond with a target protein and are used in the treatment of various diseases .
Methods of Application
The compound is synthesized and then used in the development of the inhibitor .
Results or Outcomes
The development of such inhibitors can enhance our understanding of the biological roles of target proteins and can lead to the development of new therapeutic strategies .
Direcciones Futuras
Propiedades
IUPAC Name |
6-(bromomethyl)-2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-6-12-9-3-2-7(5-11)4-8(9)10(14)13-6/h2-4H,5H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHALGNQKDVJLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)CBr)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344789 | |
| Record name | 6-(Bromomethyl)-2-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Bromomethyl)-2-methylquinazolin-4(3H)-one | |
CAS RN |
112888-43-4 | |
| Record name | 6-(Bromomethyl)-2-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Bromomethyl)-2-methyl-4(1H)-quinazolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)





![1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate](/img/structure/B26216.png)
![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B26220.png)
![6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B26221.png)